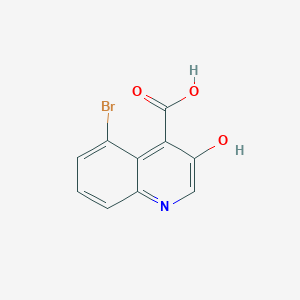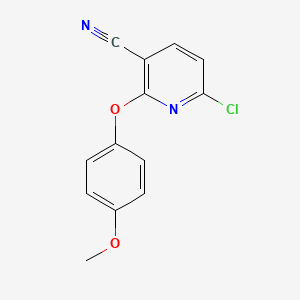
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile is an organic compound with the molecular formula C₁₃H₉ClN₂O₂ It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 6-position and a 4-methoxyphenoxy group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronicotinonitrile and 4-methoxyphenol.
Reaction: The 4-methoxyphenol is reacted with 6-chloronicotinonitrile in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
科学研究应用
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Materials Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in studying the interactions of nicotinic receptors and other biological targets.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile involves its interaction with specific molecular targets, such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6-Chloro-2-(4-hydroxyphenoxy)nicotinonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
6-Chloro-2-(4-ethoxyphenoxy)nicotinonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
6-Chloro-2-(4-methylphenoxy)nicotinonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of organic electronic materials or as intermediates in pharmaceutical synthesis.
属性
分子式 |
C13H9ClN2O2 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC 名称 |
6-chloro-2-(4-methoxyphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2O2/c1-17-10-3-5-11(6-4-10)18-13-9(8-15)2-7-12(14)16-13/h2-7H,1H3 |
InChI 键 |
QQTRNJAURWQPOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC(=N2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)
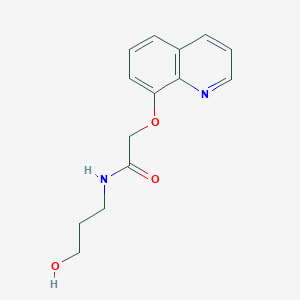
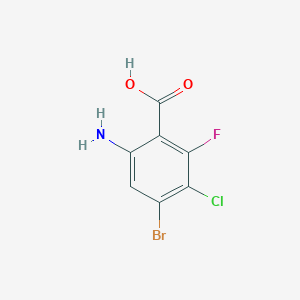
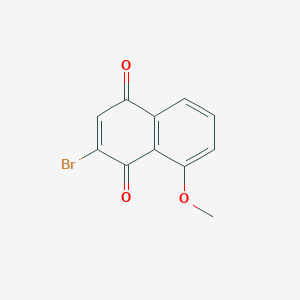
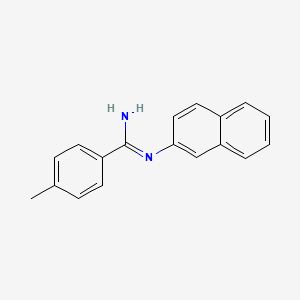


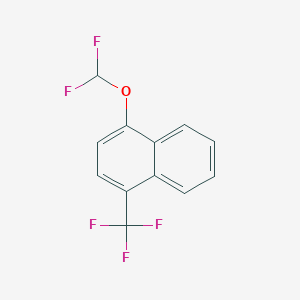
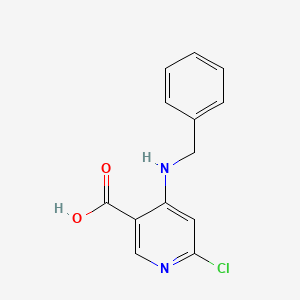

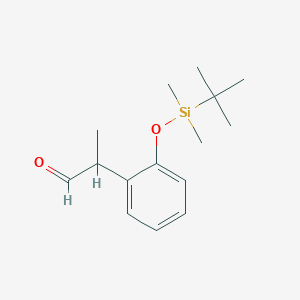
![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)
